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Compound of Interest

Compound Name: 1-Aminopiperidin-2-one

Cat. No.: B1281985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1-aminopiperidin-2-one (CAS No. 31967-09-6). Due to the limited availability of
experimentally-derived public data for this specific compound, this document focuses on
predicted spectroscopic characteristics based on the analysis of its chemical structure and data
from analogous compounds. Detailed, generalized experimental protocols for obtaining such
data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-aminopiperidin-2-one.
These predictions are based on established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 1: Predicted *H NMR Spectroscopic Data for 1-
Aminopiperidin-2-one
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

H3 (a to C=0) 23-2.6 Triplet 2H

H4 (B to C=0) 1.8-2.1 Multiplet 2H

H5 (y to C=0) 1.7-2.0 Multiplet 2H

H6 (o to N-NH2) 3.2-35 Triplet 2H

NH:2 3.0-4.0 Broad Singlet 2H

Note: The chemical shift of the NH2 protons is highly dependent on solvent and concentration.

Table 2: Predicted **C NMR Spectroscopic Data for 1-

Aminopiperidin-2-one

Carbon Atom

Predicted Chemical Shift (6, ppm)

C2 (C=0) 170 - 175
c3 30-35
c4 20 - 25
C5 25 - 30
C6 45 - 50

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-

Aminopiperidin-2-one
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

Medium (two bands for primary

N-H Stretch (Amine) 3300 - 3500 amine)

C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong
C=0 Stretch (Amide/Lactam) 1650 - 1690 Strong

N-H Bend (Amine) 1590 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Aminopiperidin-2-one

lon Predicted m/z Notes

[M]*+ 114 Molecular lon

[M-NH2]* 98 Loss of the amino group

[M-COJ* 86 Loss of carbon monoxide
Loss of ethylene via ring

[M-C2H4]* 86

fragmentation

Common fragment for
CaHsN* 70 o o
piperidine derivatives

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 1-
aminopiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 1-aminopiperidin-2-one in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClIs, D20, or DMSO-de) in a standard 5
mm NMR tube.
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e 1H NMR Spectroscopy:

o Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or
higher.

o Set the spectral width to cover a chemical shift range of 0-12 ppm.

o Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Spectroscopy:

o Acquire the carbon-13 NMR spectrum on the same instrument.

o A larger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o Employ proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid or liquid sample directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.

o Sample Preparation (KBr Pellet - for solids):

o Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar
and pestle.

o Grind the mixture to a fine powder.
o Press the powder into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:

o Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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o Scan the sample over a range of 4000-400 cm™1.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a coupled chromatography system such as Gas Chromatography-Mass
Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e |onization:

o Electron lonization (El): This is a common technique for GC-MS and provides a
characteristic fragmentation pattern.

o Electrospray lonization (ESI): This is a softer ionization technique often used with LC-MS,
which is more likely to produce a prominent molecular ion peak.

e Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the
molecular ion and its various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-aminopiperidin-2-one.
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General workflow for the spectroscopic analysis of 1-aminopiperidin-2-one.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Aminopiperidin-2-one: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281985#spectroscopic-data-for-1-aminopiperidin-2-
one-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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